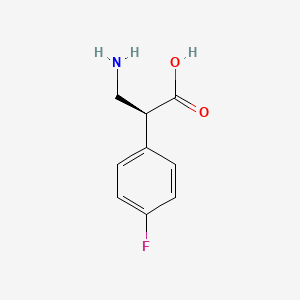

(2S)-3-amino-2-(4-fluorophenyl)propanoic Acid

Übersicht

Beschreibung

(2S)-3-amino-2-(4-fluorophenyl)propanoic acid is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of an amino group and a fluorophenyl group attached to a propanoic acid backbone

Wirkmechanismus

Target of Action

The primary target of the compound (2S)-3-amino-2-(4-fluorophenyl)propanoic Acid is the MIO-dependent tyrosine 2,3-aminomutase . This enzyme is found in Streptomyces globisporus .

Biochemical Pathways

The compound is involved in the biosynthesis of the enediyne antitumor antibiotic C-1027 . It catalyzes the MIO-dependent deamination of L-tyrosine generating the corresponding alpha, beta-unsaturated acid .

Biochemische Analyse

Biochemical Properties

(2S)-3-amino-2-(4-fluorophenyl)propanoic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including amino acid transporters and enzymes involved in amino acid metabolism. The fluorine atom in its structure can enhance its binding affinity to certain enzymes, potentially altering their activity. For instance, it may interact with phenylalanine hydroxylase, an enzyme that converts phenylalanine to tyrosine, affecting its catalytic efficiency .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, particularly those involving amino acid sensing and metabolism. This compound may affect gene expression by modulating the activity of transcription factors that respond to amino acid levels. Additionally, it can impact cellular metabolism by altering the flux through metabolic pathways that involve phenylalanine and its derivatives .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a competitive inhibitor or activator of enzymes involved in amino acid metabolism. For example, its interaction with phenylalanine hydroxylase can inhibit the enzyme’s activity, leading to changes in phenylalanine and tyrosine levels. This compound may also influence gene expression by binding to regulatory proteins that control transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, affecting its efficacy. Long-term exposure to this compound in vitro or in vivo can lead to adaptive changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance metabolic processes and improve amino acid utilization. At high doses, it can exhibit toxic effects, including disruptions in amino acid metabolism and potential neurotoxicity. Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the conversion of phenylalanine to tyrosine and further downstream metabolites. This compound can also affect the levels of intermediates in the phenylalanine and tyrosine metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific amino acid transporters. These transporters facilitate its uptake into cells, where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for these transporters and its ability to cross cellular membranes. It may accumulate in tissues with high amino acid turnover, such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications. This localization can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-2-(4-fluorophenyl)propanoic acid typically involves the use of starting materials such as 4-fluorobenzaldehyde and glycine. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis. The specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3-amino-2-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted fluorophenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

(2S)-3-amino-2-(4-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as a substrate for enzyme studies and protein engineering.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylalanine: The parent compound, which lacks the fluorine substitution.

4-Fluorophenylalanine: A similar compound with a fluorine atom on the phenyl ring but different stereochemistry.

3-Amino-2-phenylpropanoic acid: A compound with a similar structure but without the fluorine atom.

Uniqueness

The presence of the fluorine atom in (2S)-3-amino-2-(4-fluorophenyl)propanoic acid imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and development in various fields .

Biologische Aktivität

(2S)-3-amino-2-(4-fluorophenyl)propanoic acid, also referred to as (S)-2-amino-3-(4-fluorophenyl)propanoic acid, is a fluorinated derivative of the amino acid phenylalanine. Its unique structure includes an amino group, a carboxylic acid group, and a para-fluorophenyl substituent, which contribute to its biological activity and potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H13FNO2

- Molecular Weight : 277.27 g/mol

- Chirality : The compound features a chiral center at the second carbon, which is crucial for its biological interactions.

This compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of glutamate receptors, influencing synaptic transmission and plasticity. This modulation can lead to various neuropharmacological effects, including neuroprotection and enhancement of cognitive functions. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially increasing its binding affinity to target receptors compared to non-fluorinated analogs.

Biological Activity

Research indicates that this compound can function as a substrate for enzymes involved in neurotransmitter synthesis, particularly tyrosine hydroxylase, which is critical for catecholamine biosynthesis. Its structural similarity to natural amino acids allows it to participate in various biochemical pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential use in treating neurodegenerative diseases.

- Cognitive Function Enhancement : In animal models, administration of this compound resulted in improved memory retention and learning capabilities, indicating its role in cognitive enhancement.

- Receptor Interaction Studies : Binding assays have shown that this compound interacts with various receptors involved in neurotransmission. These interactions are critical for understanding its mechanism of action and therapeutic potential.

Table 2: Relevant Case Studies

| Study Focus | Findings |

|---|---|

| Oxidative Stress Protection | Demonstrated protective effects against neuronal apoptosis |

| Cognitive Enhancement | Improved learning and memory retention in animal models |

| Receptor Interaction | Confirmed binding with neurotransmitter receptors |

Applications in Research and Medicine

The unique properties of this compound make it a valuable tool in various fields:

- Pharmaceutical Development : Utilized as a precursor in synthesizing drugs targeting neurological disorders.

- Neuroscience Research : Employed in studies investigating neurotransmitter systems and their implications for mental health conditions such as depression and anxiety.

- Biochemical Assays : Used to evaluate the effects of amino acid modifications on protein function.

- Analytical Chemistry : Serves as a standard in analytical methods for calibrating instruments .

Eigenschaften

IUPAC Name |

(2S)-3-amino-2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCYJBABWRDJSO-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.